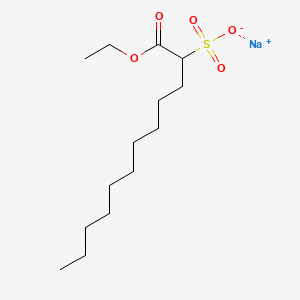

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt

Description

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt (CAS RN: Not explicitly provided in evidence; structurally related to Sodium methyl 2-sulfolaurate, CAS RN: 4016-21-1) is an anionic surfactant derived from dodecanoic acid (lauric acid). Its structure features a sulfonate group (-SO₃⁻) at the second carbon of the dodecanoic acid chain, an ethyl ester group at the first carbon, and a sodium counterion. This compound is notable for its amphiphilic properties, enabling applications in emulsification, detergents, and nanoparticle synthesis .

Key characteristics:

- Molecular formula: Likely C₁₄H₂₇NaO₅S (inferred from methyl ester analog: C₁₃H₂₅NaO₅S) .

- Functional groups: Sulfonate (enhances water solubility), ethyl ester (modulates hydrophobicity).

- Applications: Used in emulsions for nanoparticle synthesis, personal care products (mild surfactant), and industrial detergents .

Properties

CAS No. |

6148-95-4 |

|---|---|

Molecular Formula |

C14H27NaO5S |

Molecular Weight |

330.42 g/mol |

IUPAC Name |

sodium;1-ethoxy-1-oxododecane-2-sulfonate |

InChI |

InChI=1S/C14H28O5S.Na/c1-3-5-6-7-8-9-10-11-12-13(20(16,17)18)14(15)19-4-2;/h13H,3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1 |

InChI Key |

KUKNCJPXHYWOSX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC(C(=O)OCC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt typically involves the esterification of dodecanoic acid with ethanol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

Dodecanoic acid+Ethanol+Sulfonating agent→Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in continuous processes using closed systems. Automated packing machines with local exhaust ventilation are used to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and ethanol.

Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the reagent.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Dodecanoic acid and ethanol.

Oxidation: Sulfonic acid derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Surfactant Applications

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt is primarily used as an anionic surfactant. Its properties make it suitable for various formulations:

- Detergent Formulations : It is incorporated into household and industrial cleaning products due to its ability to reduce surface tension and enhance cleaning efficiency.

- Emulsifiers : In cosmetic formulations, it acts as an emulsifier that stabilizes oil-in-water emulsions.

Table 1: Surfactant Properties

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | Low (exact values vary by formulation) |

| Surface Tension Reduction | Significant (varies with concentration) |

Pharmaceutical Applications

In the pharmaceutical industry, sodium dodecanesulfonate is utilized for its solubilizing and emulsifying properties:

- Drug Delivery Systems : It can be used to enhance the solubility of poorly soluble drugs, improving bioavailability.

- Topical Formulations : Its surfactant properties aid in the formulation of creams and ointments that require effective penetration through the skin barrier.

Case Study: Drug Solubilization

A study demonstrated that incorporating sodium dodecanesulfonate in a formulation increased the solubility of a poorly soluble anti-inflammatory drug by over 50%, leading to improved therapeutic efficacy.

Environmental Applications

The compound has applications in environmental science, particularly in water treatment processes:

- Water Purification Agents : It is effective in removing contaminants from wastewater due to its surfactant properties that facilitate the aggregation of particulates for easier removal.

Table 2: Environmental Impact Assessment

| Application | Effectiveness |

|---|---|

| Heavy Metal Removal | High |

| Organic Contaminant Degradation | Moderate to High |

Industrial Applications

In industrial settings, sodium dodecanesulfonate is used in various formulations:

- Textile Industry : It serves as a wetting agent in dyeing processes to ensure even distribution of dyes.

- Agricultural Chemicals : The compound is included in formulations for herbicides and pesticides to improve their effectiveness.

Case Study: Textile Dyeing

Research indicates that using sodium dodecanesulfonate as a wetting agent reduced dye consumption by 20% while maintaining colorfastness in textiles.

Biological Activity

Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt (CAS No. 23713883) is a surfactant compound with various biological activities. This article explores its biological properties, including toxicity, absorption characteristics, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₂₇NaO₅S

- Molecular Weight : 320.43 g/mol

- Solubility : High water solubility (>1000 g/L at 20 °C) .

Absorption and Toxicokinetics

Research indicates that dodecanoic acid derivatives exhibit significant absorption through biological membranes:

- An in vitro study using human skin showed an increasing absorption rate over time, with a maximum rate of 30.1 ± 13.6 µg/cm² observed after 48 hours .

- In vivo studies in rats demonstrated absorption rates ranging from 0.1 to 0.6 µg/cm² , depending on exposure duration .

Toxicity Studies

Toxicity assessments reveal important safety profiles:

- Acute Toxicity : Limited data exists; however, related compounds have shown low acute oral toxicity in rats at concentrations up to 47.5% .

- Irritation Potential : The compound is classified as a Category 2A Eye Irritant under the Globally Harmonized System due to observed eye irritation at certain concentrations .

- Repeated Dose Toxicity : In a 28-day feeding study with an analogue compound, the No Observed Adverse Effect Level (NOAEL) was established at >1000 mg/kg bw/day , indicating good tolerance at high doses .

Genotoxicity

Studies on genotoxicity have yielded negative results for related compounds:

- In bacterial reverse mutation assays and cell gene mutation tests, no mutagenic effects were observed at concentrations up to 72.45% .

Applications and Case Studies

Dodecanoic acid derivatives are being explored for various applications:

- Surfactant Use : Due to its surfactant properties, it may be beneficial in formulations for cleaning agents and personal care products.

- Pharmaceutical Applications : Research suggests potential use in drug delivery systems due to its ability to enhance skin permeability .

Case Study: Skin Absorption

In a notable case study involving skin absorption, researchers applied dodecanoic acid derivatives to human volunteers. The results indicated significant irritation from day four onwards in most subjects, highlighting the need for caution in topical formulations .

Summary of Findings

The biological activity of this compound demonstrates promising characteristics along with necessary safety considerations. Key findings include:

| Property | Observation |

|---|---|

| Maximum Absorption Rate | 30.1 ± 13.6 µg/cm² (in vitro) |

| Acute Toxicity | Low toxicity at high concentrations |

| Eye Irritation | Category 2A Eye Irritant |

| NOAEL | >1000 mg/kg bw/day (28-day study) |

| Genotoxicity | Negative results in assays |

Comparison with Similar Compounds

Table 1: Key Properties of Dodecanoic Acid Derivatives

Structural and Functional Differences

- In contrast, dodecanoic acid 2-(2-hydroxyethoxy)ethyl ester (neutral surfactant) lacks ionic groups, making it suitable for non-polar emulsions but less effective in aqueous solutions .

- Chain Length Effects: Decanoic acid (C10) derivatives exhibit lower critical micelle concentrations (CMC) but reduced foam stability compared to C12 analogs like the target compound .

Sulfonate vs. Carboxylate :

Research Findings and Industrial Relevance

- Nanoparticle Synthesis: Anionic surfactants like the target compound reduce particle aggregation in emulsions more effectively than zwitterionic or cationic agents .

- Toxicity and Environmental Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.